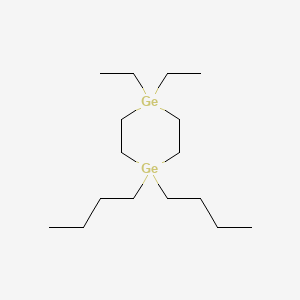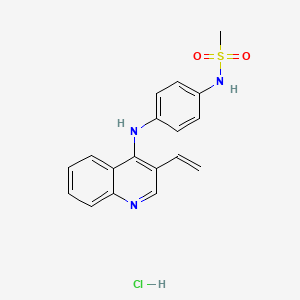
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anti-cancer agents, anti-bacterial agents, and disinfectants . The compound’s structure includes an acridine moiety, which is known for its ability to intercalate into DNA, thereby affecting various biological processes .
Métodos De Preparación
The synthesis of Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride typically involves the following steps:
Formation of Acridine Derivative: The acridine moiety is synthesized through a series of reactions involving the condensation of anthranilic acid with formamide, followed by cyclization and oxidation.
Attachment of Methanesulfonamide Group: The acridine derivative is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Análisis De Reacciones Químicas
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine moiety are replaced with other groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride involves its ability to intercalate into DNA. This intercalation alters the structure of DNA, inhibiting DNA replication and transcription by reducing the association between DNA and essential enzymes such as DNA polymerase and RNA polymerase . The compound’s molecular targets include DNA and related enzymes involved in these processes .
Comparación Con Compuestos Similares
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride can be compared with other acridine derivatives such as:
Quinacrine: An acridine derivative with anti-malarial and anti-cancer properties.
Proflavine: An acridine derivative used as an anti-bacterial agent and disinfectant.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with DNA and related enzymes, making it a promising candidate for cancer therapy .
Propiedades
Número CAS |
75775-83-6 |
|---|---|
Fórmula molecular |
C18H18ClN3O2S |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
N-[4-[(3-ethenylquinolin-4-yl)amino]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H17N3O2S.ClH/c1-3-13-12-19-17-7-5-4-6-16(17)18(13)20-14-8-10-15(11-9-14)21-24(2,22)23;/h3-12,21H,1H2,2H3,(H,19,20);1H |
Clave InChI |
YURKPSFZZGFYNN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
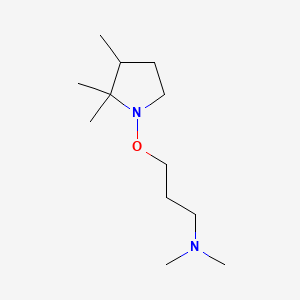
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
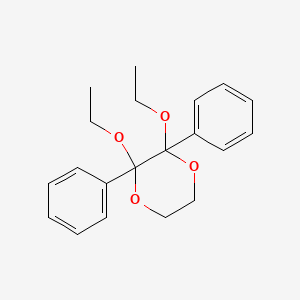
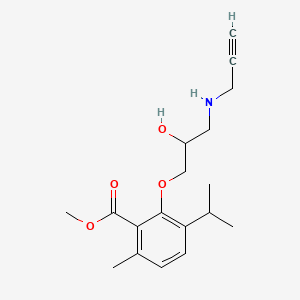
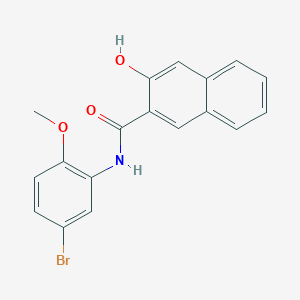
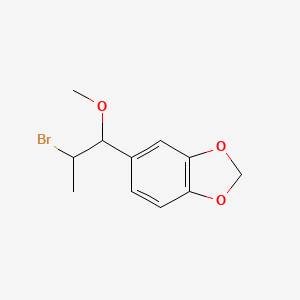
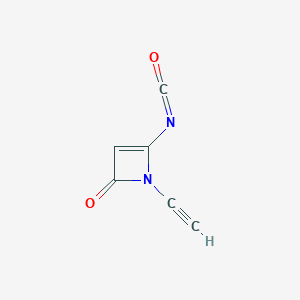
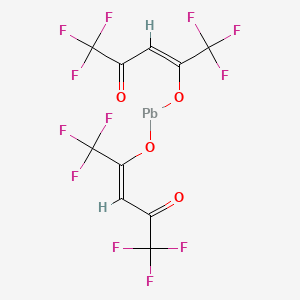

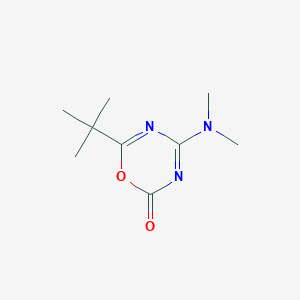
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
